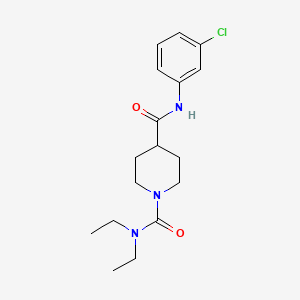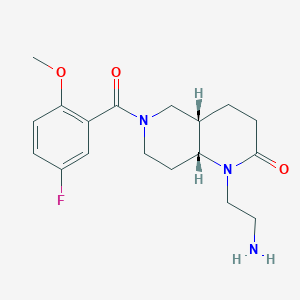![molecular formula C15H17Cl2N5O2 B5360771 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine](/img/structure/B5360771.png)
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DCM is a synthetic compound that was first synthesized in the 1990s and has since been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated ion channels, including sodium and calcium channels, which are involved in neuronal signaling. This compound also interacts with various receptors, including GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-hypertensive effects. This compound has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the development of inflammation. This compound has also been shown to reduce neuronal damage and inflammation, which are involved in the development of neurodegenerative diseases. Additionally, this compound has been shown to reduce blood pressure, which is involved in the development of hypertension.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine has several advantages for lab experiments, including its high purity and ease of synthesis. This compound has been synthesized in high yields with high purity, making it an ideal compound for use in lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine, including its potential applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets. Additionally, research is needed to optimize the synthesis of this compound and improve its solubility in water. Overall, this compound has significant potential for use in various research areas and may lead to the development of new treatments for various diseases.
合成方法
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine can be synthesized using various methods, including the reaction of 3,4-dichlorophenyl isocyanate with 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid followed by cyclization with morpholine. This method of synthesis has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine has been extensively studied for its potential applications in various research areas, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation. In cardiovascular research, this compound has been shown to have anti-hypertensive effects by reducing blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-(5-methyltetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N5O2/c1-10-18-19-20-22(10)5-4-15(23)21-6-7-24-14(9-21)11-2-3-12(16)13(17)8-11/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADAPNDZBXOSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)
![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)
![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)

![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)